Cas no 2172081-71-7 (1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol)

1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol structure
2172081-71-7 structure
商品名:1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol
CAS番号:2172081-71-7
MF:C13H26O3
メガワット:230.343744754791
CID:6079277
PubChem ID:165607542

1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol
    • EN300-1646220
    • 2172081-71-7
    • インチ: 1S/C13H26O3/c1-11(2)6-5-7-13(15,8-11)12(3,9-14)10-16-4/h14-15H,5-10H2,1-4H3
    • InChIKey: ZZAYCAOMRQABJO-UHFFFAOYSA-N
    • ほほえんだ: CC1(CCCC(C1)(C(C)(CO)COC)O)C

計算された属性

  • せいみつぶんしりょう: 230.18819469g/mol
  • どういたいしつりょう: 230.18819469g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1646220-0.5g
1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol
2172081-71-7
0.5g
$1221.0 2023-06-04
Enamine
EN300-1646220-0.1g
1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol
2172081-71-7
0.1g
$1119.0 2023-06-04
Enamine
EN300-1646220-0.05g
1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol
2172081-71-7
0.05g
$1068.0 2023-06-04
Enamine
EN300-1646220-2500mg
1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol
2172081-71-7
2500mg
$2492.0 2023-09-21
Enamine
EN300-1646220-50mg
1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol
2172081-71-7
50mg
$1068.0 2023-09-21
Enamine
EN300-1646220-5.0g
1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol
2172081-71-7
5g
$3687.0 2023-06-04
Enamine
EN300-1646220-0.25g
1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol
2172081-71-7
0.25g
$1170.0 2023-06-04
Enamine
EN300-1646220-2.5g
1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol
2172081-71-7
2.5g
$2492.0 2023-06-04
Enamine
EN300-1646220-100mg
1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol
2172081-71-7
100mg
$1119.0 2023-09-21
Enamine
EN300-1646220-500mg
1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol
2172081-71-7
500mg
$1221.0 2023-09-21

1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol 関連文献

1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-olに関する追加情報

Introduction to 1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol (CAS No. 2172081-71-7)

The compound 1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol, identified by its CAS number 2172081-71-7, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This triterpenoid-like structure, characterized by a cyclohexane backbone substituted with an isopropenyl group and hydroxyl and methoxy functionalities, has garnered attention due to its structural complexity and the diverse biological activities that can be attributed to such molecular motifs.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between this compound and biological targets. The presence of multiple stereocenters, including the tertiary alcohol at the 1-position and the two methyl groups at the 3-position, contributes to its chiral nature, which is often a critical factor in drug design. The isopropenyl side chain introduces a region of high reactivity, making this compound a valuable intermediate in synthetic pathways aimed at producing more complex molecules.

In the context of modern drug discovery, the 1-hydroxy-3-methoxy-2-methylpropan-2-yl moiety has been shown to exhibit promising pharmacological properties. Studies have suggested that such structural features may contribute to interactions with enzymes and receptors involved in metabolic pathways, inflammation, and cell signaling. For instance, analogs with similar scaffolds have been investigated for their potential in modulating cytochrome P450 enzymes, which play a crucial role in drug metabolism. The dimethylcyclohexanone core is particularly noteworthy for its ability to mimic natural products found in plants and fungi, many of which have demonstrated therapeutic efficacy.

The synthesis of 1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol presents an intriguing challenge due to its complex stereochemistry. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in catalytic methods have streamlined some of these processes. For example, asymmetric hydrogenation techniques have been employed to introduce specific stereocenters with high enantioselectivity. Additionally, biocatalytic approaches using engineered enzymes have shown promise in constructing these types of molecules with minimal racemization.

From a biological perspective, the compound’s potential applications are vast. Research has indicated that derivatives of this structure may exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Furthermore, preliminary data suggest that it could interact with pathways involved in neuroprotection, making it a candidate for further investigation in neurodegenerative diseases. The methoxy group at position 3 is particularly interesting as it can serve as a site for further functionalization, allowing chemists to tailor the molecule’s properties for specific therapeutic targets.

The role of computational tools in studying this compound cannot be overstated. Molecular dynamics simulations have provided insights into how 1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol might bind to biological targets at an atomic level. These simulations help predict binding affinities and identify key interaction points between the molecule and its intended receptors or enzymes. Such information is invaluable for designing next-generation analogs with improved efficacy and reduced toxicity.

As the field of medicinal chemistry continues to evolve, compounds like 2172081-71-7 exemplify the importance of interdisciplinary collaboration between synthetic chemists, biologists, and computer scientists. The integration of experimental data with computational models has led to more efficient discovery pipelines and has opened new avenues for drug development. For instance, virtual screening techniques have been used to identify potential derivatives of this compound that may exhibit enhanced pharmacological activity without compromising safety profiles.

The environmental impact of synthesizing such complex molecules is also a consideration that drives innovation in green chemistry principles. Researchers are exploring solvent-free reactions and catalytic systems that minimize waste generation while maintaining high yields. These efforts align with broader goals within the pharmaceutical industry to develop processes that are sustainable and environmentally friendly.

In conclusion,1-(1-hydroxy-3-methoxy-2-methylpropan-2-yl)-3,3-dimethylcyclohexan-1-ol (CAS No. 2172081–71–7) stands as a testament to the progress being made in chemical synthesis and drug discovery. Its unique structural features offer numerous opportunities for further exploration both in academic research and industrial applications. As our understanding of molecular interactions deepens through advanced computational methods and innovative synthetic strategies,this compound will likely continue to play a pivotal role in shaping future therapeutic interventions.

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